Isobutyryl chloride

Friedel-Crafts acylation relative reactivity electrophilic aromatic substitution

Isobutyryl chloride (2-methylpropanoyl chloride, CAS 79-30-1) is the simplest branched acyl chloride. α-Branching moderates electrophilic reactivity (relative rate 0.20–0.23 vs. acetyl chloride 1.00), reducing exotherm risks and polyacylation without cryogenic control. Delivers 87% 6-O-selectivity for primary-hydroxyl protection on glucopyranoside substrates—contrasting sharply with isobutyric anhydride, which favors secondary-OH acylation. Achieves 100% isobutyryl incorporation per mole versus 50% for the anhydride in zeolite-catalyzed acylations, providing decisive atom-economy advantage that lowers reagent cost per kilogram of product. Vapor pressure of 0.07 mmHg at 20°C is approximately 400-fold lower than linear butyryl chloride (~29 mmHg), substantially reducing inhalation exposure risk during scale-up. Available at ≥98% assay with flexible packaging from gram to bulk quantities.

Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
CAS No. 79-30-1
Cat. No. B124287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyryl chloride
CAS79-30-1
Synonyms2-Methylpropanoyl Chloride;  2,2-Dimethylacetyl Chloride;  2-Methylpropanoic Acid Chloride;  2-Methylpropanoyl Chloride;  2-Methylpropionyl Chloride;  2-Propylcarbonyl Chloride;  Chloro Isopropyl Ketone;  Dimethylacetyl Chloride;  Isobutanoyl Chloride;  Isobu
Molecular FormulaC4H7ClO
Molecular Weight106.55 g/mol
Structural Identifiers
SMILESCC(C)C(=O)Cl
InChIInChI=1S/C4H7ClO/c1-3(2)4(5)6/h3H,1-2H3
InChIKeyDGMOBVGABMBZSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyryl Chloride (CAS 79-30-1) Procurement Guide: Physical Properties, Purity Benchmarks, and Reactivity Profile


Isobutyryl chloride (2-methylpropanoyl chloride, CAS 79-30-1) is the simplest branched-chain acyl chloride, a colorless to pale yellow liquid with a pungent odor [1]. It belongs to the acid chloride class and is manufactured at industrial scale (BASF, >99% assay) for use as a reactive acylating intermediate in pharmaceuticals, agrochemicals, and organic peroxide synthesis [2]. Its branched isopropyl group distinguishes it from linear analogs (acetyl, propionyl, butyryl chloride) and from more hindered variants (pivaloyl chloride), creating a unique steric and electronic profile that directly impacts reaction rates, regioselectivity, and downstream product purity [3].

Why Isobutyryl Chloride (CAS 79-30-1) Cannot Be Simply Replaced by Linear or Unbranched Acyl Chlorides


Acyl chlorides are not interchangeable reagents. The steric bulk and electronic character of the α-carbon substituent directly govern electrophilic reactivity, regioselectivity, and susceptibility to side reactions such as decarbonylation [1]. Linear acyl chlorides like acetyl, propionyl, and butyryl chloride exhibit progressively different Friedel-Crafts acylation rates, and introducing α-branching (isobutyryl chloride) causes a further sharp drop in reactivity relative to the linear butyryl isomer [1]. Furthermore, the choice between acid chloride and anhydride forms of the same acyl group can invert regioselectivity in carbohydrate acylation [2], and the chloride leaving group gives different rates than the corresponding bromide [3]. For procurement, selecting the wrong acyl donor inevitably leads to altered reaction times, different product distributions, and potential purification burdens.

Quantitative Differentiation Evidence for Isobutyryl Chloride (CAS 79-30-1) Against Close Analogs


Friedel-Crafts Reactivity: Isobutyryl Chloride vs. Acetyl, Propionyl, and Butyryl Chlorides on Benzene

In AlCl₃-catalyzed Friedel-Crafts acylation of benzene, isobutyryl chloride exhibits a relative reactivity of 0.23 (ethylene dichloride) or 0.20 (nitromethane) normalized to acetyl chloride = 1.00 [1]. Its linear constitutional isomer, butyryl chloride, shows a markedly higher relative reactivity of 0.54 (ethylene dichloride) or 0.78 (nitromethane) [1], quantifying the rate-retarding effect of α-branching. Propionyl chloride gives 0.66 and 0.92 under the same conditions [1].

Friedel-Crafts acylation relative reactivity electrophilic aromatic substitution

Regioselectivity Switch in Carbohydrate Acylation: Isobutyryl Chloride vs. Isobutyric Anhydride

In the acylation of octyl β-D-glucopyranoside catalyzed by chiral 4-pyrrolidinopyridine (PPY) analogues, substituting isobutyryl chloride for isobutyric anhydride shifts the major product from the 4-O-acylate to the 6-O-acylate [1]. With isobutyryl chloride, the 6-O-acylate is obtained with 87% regioselectivity, whereas the corresponding anhydride gives the 4-O-acylate as the major product under otherwise identical catalytic conditions [1].

carbohydrate chemistry regioselective acylation protecting group strategy

Kinetic Comparison of Isobutyryl Chloride vs. Dimethylketen and Isobutyryl Bromide in Aniline Acylation

In the uncatalyzed acylation of m-chloroaniline in ether solution, isobutyryl chloride reacts 4.5-fold faster than dimethylketen (via the k₁ pathway) [1]. The corresponding isobutyryl bromide is approximately 30-fold more reactive than the chloride [1]. This establishes a clear reactivity ladder: isobutyryl bromide > isobutyryl chloride > dimethylketen, with quantified rate ratios relevant for selecting the appropriate acylating agent when reaction rate is critical.

acylation kinetics aniline acylation leaving group effect

Physical Property Differentiation: Isobutyryl Chloride vs. Linear Isomer Butyryl Chloride

Despite sharing the same molecular formula (C₄H₇ClO, MW 106.55), isobutyryl chloride and its linear isomer butyryl chloride have distinct physical properties with operational implications . Isobutyryl chloride boils at 91–93 °C vs. 101–102 °C for butyryl chloride, has a lower density (1.017 vs. 1.026 g/mL at 25 °C), and a significantly lower vapor pressure (0.07 mmHg vs. 39 hPa [≈29 mmHg] at 20 °C) . The branched isomer also has a measured viscosity of 0.55 mPa·s at 20 °C .

physicochemical properties boiling point vapor pressure process engineering

Toluene Acylation Rate: Isobutyryl Chloride vs. Isobutyric Anhydride over Zeolite Catalysts

In the liquid-phase zeolite-catalyzed acylation of toluene, isobutyric anhydride exhibits a higher initial acylation rate than isobutyryl chloride over large-pore zeolites Beta and Y [1]. However, only one of the two possible acyl groups of the anhydride is utilized for acylation, meaning the effective atom economy of the anhydride is 50% based on the isobutyryl moiety [1]. The highest conversions for both reagents are achieved over three-dimensional large-pore zeolites with medium acid-site concentrations (Si/Al 15–40) [1].

heterogeneous catalysis zeolite acylation isobutyric acid derivatives

Recommended Procurement Scenarios for Isobutyryl Chloride (CAS 79-30-1) Based on Quantitative Differentiation Evidence


Friedel-Crafts Acylation Requiring Controlled, Moderate Electrophilic Reactivity

When acylating electron-rich or sensitive aromatic substrates where acetyl or propionyl chloride would react too vigorously (relative rates 1.00 and 0.66–0.92 vs. 0.20–0.23 for isobutyryl chloride [1]), isobutyryl chloride provides a built-in rate moderation due to α-branching, reducing exotherm management challenges and suppressing polyacylation side reactions without requiring cryogenic temperature control.

Regioselective Protection of Primary Hydroxyls in Carbohydrate and Nucleoside Chemistry

For synthetic sequences requiring selective isobutyrylation of primary hydroxyls in the presence of secondary hydroxyls, isobutyryl chloride delivers 87% 6-O-selectivity on glucopyranoside substrates under organocatalytic conditions [2]. This contrasts with isobutyric anhydride, which favors secondary hydroxyl acylation, making the chloride the reagent of choice when primary-OH protection is the synthetic goal.

Process Chemistry Where Low Vapor Pressure Reduces Containment Requirements

Isobutyryl chloride's vapor pressure of 0.07 mmHg at 20 °C is approximately 400-fold lower than that of its linear isomer butyryl chloride (~29 mmHg) . For scale-up facilities where volatile organic emissions are tightly regulated or where reactor charging generates significant headspace vapor, the branched isomer presents a lower inhalation exposure risk and reduced flammable vapor burden, a meaningful differentiator for process safety assessments.

Large-Scale Acylation Where Reagent Atom Economy Governs Cost

In zeolite-catalyzed toluene acylation, although isobutyric anhydride shows a higher initial rate, isobutyryl chloride delivers 100% isobutyryl incorporation per mole of reagent vs. 50% for the anhydride [3]. For high-volume manufacturing, this atom-economy advantage of the acid chloride over the anhydride directly translates to lower stoichiometric reagent cost per kilogram of product, provided the slower rate is accommodated in reactor design.

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